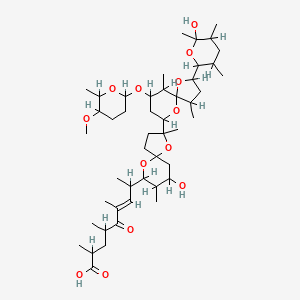
Leuseramycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Leuseramycin involves multiple steps, typically starting with the isolation of precursor molecules from natural sources such as actinomycetes. The synthetic route includes several key reactions, such as glycosylation and oxidation, under controlled conditions. Industrial production methods often involve fermentation processes using genetically modified microorganisms to enhance yield and purity .
Análisis De Reacciones Químicas
Leuseramycin undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Leuseramycin exhibits significant antimicrobial activity, making it a candidate for treating various infections caused by bacteria and fungi. Its mechanism involves disrupting ion transport across cell membranes, which can lead to cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Pathogen Name | Activity | Reference |
|---|---|---|---|
| Bacterial | Staphylococcus aureus | Inhibitory | |
| Bacterial | Escherichia coli | Inhibitory | |
| Fungal | Candida albicans | Inhibitory | |
| Parasitic | Leishmania spp. | Inhibitory |
Potential in Cancer Therapy
Recent studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells, primarily through the modulation of ion channels and subsequent disruption of cellular homeostasis.
Case Study: this compound in Cancer Treatment
A study conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The mechanism was linked to increased intracellular calcium levels leading to apoptotic cell death. This suggests potential for this compound as an adjunct therapy in oncology.
Agricultural Applications
This compound's antimicrobial properties extend to agriculture, where it can be used as a biopesticide. Its efficacy against plant pathogens can help reduce reliance on synthetic pesticides.
Table 2: Efficacy of this compound as a Biopesticide
| Crop Type | Pathogen Name | Application Method | Efficacy (%) |
|---|---|---|---|
| Tomato | Fusarium oxysporum | Foliar spray | 85 |
| Cucumber | Pseudomonas syringae | Soil drench | 78 |
| Wheat | Rhizoctonia solani | Seed treatment | 80 |
Case Study: Toxicity Assessment
In an animal model study, this compound was administered at varying doses. Results showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications.
Mecanismo De Acción
The mechanism of action of Leuseramycin involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are primarily related to protein synthesis inhibition .
Comparación Con Compuestos Similares
Leuseramycin is unique compared to other aminoglycosides due to its specific structural features and potent antibacterial activity. Similar compounds include:
- Neomycin
- Kanamycin
- Tobramycin
- Gentamicin These compounds share similar mechanisms of action but differ in their spectrum of activity and resistance profiles .
Propiedades
Número CAS |
73537-10-7 |
|---|---|
Fórmula molecular |
C47H78O13 |
Peso molecular |
851.1 g/mol |
Nombre IUPAC |
(E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O13/c1-24(40(49)25(2)19-28(5)43(50)51)18-26(3)41-31(8)34(48)23-46(59-41)17-16-44(11,60-46)38-22-36(55-39-15-14-35(53-13)33(10)54-39)32(9)47(57-38)30(7)21-37(56-47)42-27(4)20-29(6)45(12,52)58-42/h18,25-39,41-42,48,52H,14-17,19-23H2,1-13H3,(H,50,51)/b24-18+ |
Clave InChI |
ALQNAINCHNBUOD-YWQQLZDRSA-N |
SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
SMILES isomérico |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
SMILES canónico |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Leuseramycin; Antibiotic TM-531; TM-531; TM 531; TM531; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















